molecular formula C19H21NO B5186025 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide

2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide

Cat. No.: B5186025
M. Wt: 279.4 g/mol
InChI Key: AFWXWHXZXUYSEK-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) and Acetamide (B32628) Moieties in Chemical Biology

The biphenyl moiety, characterized by two phenyl rings linked by a single bond, is a privileged structure in medicinal chemistry. biosynce.comarabjchem.org Its rigid, planar nature provides a scaffold for constructing molecules with specific three-dimensional orientations, which is crucial for binding to biological targets such as enzymes and receptors. biosynce.com The biphenyl group can influence a molecule's solubility, metabolic stability, and binding affinity. biosynce.com Numerous drugs across various therapeutic areas, including anti-inflammatory and anti-cancer agents, incorporate the biphenyl structure, highlighting its importance in drug design. biosynce.comrsc.org

Similarly, the acetamide group (-NHCOCH₃) is a fundamental functional group in organic chemistry and plays a significant role in the biological activity of many compounds. careers360.compatsnap.com The amide bond is a key feature of peptides and proteins, and the acetamide moiety can form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. patsnap.com Acetamide derivatives have been explored for a wide range of pharmacological activities, including as anti-inflammatory agents and enzyme inhibitors. archivepp.comnih.gov The incorporation of the acetamide group can modulate a compound's pharmacokinetic properties. archivepp.com

Historical Context of Related Cyclopentylamide Derivatives in Scientific Inquiry

The investigation of amide derivatives featuring cyclic substituents, such as the cyclopentyl group, has a notable history in scientific research. The cyclopentyl group, a five-membered aliphatic ring, is often introduced into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral absorption. The non-planar, puckered conformation of the cyclopentyl ring can also provide a better fit into the hydrophobic pockets of target proteins compared to linear alkyl chains.

Historically, research into various N-substituted amide derivatives has been a fruitful area of investigation. For instance, the synthesis and evaluation of N-substituted acetamides have led to the discovery of compounds with diverse biological activities, including antidepressant and anticonvulsant properties. nih.govnih.gov The exploration of different N-substituents, including cyclic moieties like cyclopentyl, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target.

Rationale for Investigating 2-([1,1'-Biphenyl]-4-yl)-N-cyclopentylacetamide

The rationale for investigating this compound stems from the strategic combination of its three key structural components: the biphenyl group, the acetamide linker, and the N-cyclopentyl substituent. The biphenyl moiety provides a rigid and extended aromatic system that can engage in π-π stacking and hydrophobic interactions with biological targets. rsc.org The acetamide core serves as a versatile linker that can participate in hydrogen bonding and maintain a specific spatial arrangement between the biphenyl and cyclopentyl groups. patsnap.com The N-cyclopentyl group is incorporated to potentially enhance lipophilicity and improve the compound's pharmacokinetic profile. nih.gov

The synthesis of related N-substituted 4-biphenyl acetamide derivatives has been explored for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. asianpubs.orgasianpubs.org Research into biphenyl acetamide analogs has also shown potential antifungal properties. ijamtes.org Therefore, the investigation of this compound is a logical step in the exploration of this chemical space, aiming to discover new compounds with potentially valuable pharmacological activities.

Overview of Current Research Landscape and Gaps

The current research landscape for biphenyl-acetamide derivatives is active, with numerous studies focusing on the synthesis and biological evaluation of new analogs. asianpubs.orgasianpubs.orgijamtes.org Much of the existing research has explored derivatives with different substituents on the biphenyl rings and various N-substituents on the acetamide nitrogen. asianpubs.orgasianpubs.org For example, studies have investigated N-phenyl, N-p-tolyl, and N-pyridinyl derivatives of 4-biphenyl acetamide. ijamtes.org

Chemical Properties and Synthesis of Related Biphenyl-Acetamide Derivatives

While specific data for this compound is scarce, the general chemical properties and synthetic routes for closely related biphenyl-acetamide derivatives are well-documented.

PropertyRepresentative Value for a Biphenyl-Acetamide Derivative
Molecular FormulaC₁₇H₁₅BrN₃OS
Molecular Weight388.01 g/mol
Melting Point209.6–210.4 °C
AppearanceWhite solid

Note: The data presented is for a representative related compound, N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide, and not for this compound. mdpi.com

The synthesis of N-substituted 4-biphenyl acetamides typically involves the conversion of 4-biphenylacetic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). asianpubs.orgasianpubs.org The resulting 4-biphenylacetyl chloride is then reacted with the desired amine, in this case, cyclopentylamine (B150401), to form the final amide product. asianpubs.org

Potential Research Applications

Based on the known biological activities of related biphenyl-acetamide compounds, this compound could be investigated for a variety of research applications. These include its potential as an anti-inflammatory agent, an analgesic, an anticancer agent, or an antifungal agent. asianpubs.orgasianpubs.orgijamtes.org Furthermore, this compound could serve as a valuable tool compound for probing the binding sites of various enzymes and receptors, contributing to a deeper understanding of their function and aiding in the design of new therapeutic agents. nih.gov

Interactive Data Table of Related Compounds

The following interactive table provides information on a selection of related biphenyl-acetamide derivatives that have been synthesized and studied.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Activity
N-phenyl-4-Biphenyl acetamideC₂₀H₁₇NO287.36Antifungal
N-p Toluene-4-Biphenyl acetamideC₂₁H₁₉NO301.39Antifungal
N-2-pyridine-4-Biphenyl acetamideC₁₉H₁₆N₂O288.35Antifungal
N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideC₁₇H₁₄FN₃OS343.38Antibacterial
N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamideC₁₇H₁₄ClN₃OS359.83Antibacterial

Note: This data is for related compounds and is provided for illustrative purposes. ijamtes.orgmdpi.com

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections: the amide bond and the biaryl C-C bond.

Amide Bond Disconnection: The most logical initial disconnection is the amide linkage (C-N bond). This simplifies the target molecule into two key precursors: 2-([1,1'-biphenyl]-4-yl)acetic acid and cyclopentylamine. This is a standard disconnection for amides, as numerous reliable methods exist for their formation from carboxylic acids and amines.

Biaryl Bond Disconnection: The second key disconnection targets the carbon-carbon bond between the two phenyl rings of the biphenyl moiety. This disconnection, applied to the 2-([1,1'-biphenyl]-4-yl)acetic acid intermediate, leads to two general synthetic routes depending on when the biphenyl unit is constructed.

Route A: The biphenyl group is formed first. This involves a cross-coupling reaction between a phenyl-containing compound and a 4-substituted phenyl derivative. For example, a Suzuki-Miyaura coupling between phenylboronic acid and a (4-halophenyl)acetic acid derivative.

Route B: The acetamide side chain is constructed on a pre-existing biphenyl core. This route starts with a biphenyl derivative, such as 4-bromobiphenyl, which is then elaborated to introduce the acetic acid side chain before the final amidation step.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to Biphenyl-Substituted Acetamides

The synthesis of this compound and its analogues typically involves a convergent approach where the key fragments are prepared separately and then combined.

Amide Bond Formation Strategies for N-Cyclopentylamides

The formation of the amide bond is a crucial step in the synthesis of the target molecule. This transformation typically involves the reaction of a carboxylic acid derivative with an amine.

A common and effective method begins with the activation of the carboxylic acid, 2-([1,1'-biphenyl]-4-yl)acetic acid (also known as felbinac). The acid is often converted to a more reactive species, such as an acyl chloride. This is frequently achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene. asianpubs.orgbpasjournals.com The resulting 2-([1,1'-biphenyl]-4-yl)acetyl chloride is a highly reactive intermediate that is typically used without further purification. asianpubs.org

This activated acyl chloride is then reacted with cyclopentylamine in the presence of a base (like pyridine) or in a suitable solvent to yield the final product, this compound. bpasjournals.com Other activating agents for the carboxylic acid include carbodiimides, which are commonly used in peptide coupling and can facilitate amide bond formation under mild conditions. researchgate.net

Enzymatic methods also present a green and sustainable alternative for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the direct amidation of carboxylic acids and amines with high conversion rates and yields in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov

Coupling Reactions for Biphenyl Moiety Introduction

The construction of the central biphenyl scaffold is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient strategies for synthesizing biaryl compounds. gre.ac.uk This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. gre.ac.ukasianpubs.org

To synthesize the 2-([1,1'-biphenyl]-4-yl)acetic acid intermediate, a typical Suzuki-Miyaura approach would couple phenylboronic acid with a 4-halophenylacetic acid derivative, such as methyl 2-(4-bromophenyl)acetate. The reaction is catalyzed by a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) and a suitable solvent system (e.g., toluene/water or DMF). acs.org The choice of ligand, base, and solvent can be optimized to achieve high yields. asianpubs.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Catalyst Base Solvent Yield
4-Bromophenylacetic acid Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water High

This table presents representative, not exhaustive, conditions.

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present on both coupling partners, making it a highly valuable tool in organic synthesis. gre.ac.ukresearchgate.net

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods can also be employed for the synthesis of the biphenyl core. These include:

Stille Coupling: This reaction couples an organotin compound with an organohalide. For the synthesis of the biphenyl moiety, this could involve reacting tributyl(phenyl)stannane with a 4-halophenylacetic acid derivative.

Ullmann Reaction: A classical method that involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires harsher reaction conditions than palladium-catalyzed methods. asianpubs.org

Direct Arylation: More recent methods involve the palladium-catalyzed direct C-H arylation of one aromatic ring with an aryl halide, avoiding the need to pre-functionalize one of the coupling partners with boron or tin. organic-chemistry.org

These alternative methods provide additional flexibility in synthetic design, depending on the availability of starting materials and desired functional group tolerance.

Functional Group Interconversions and Protecting Group Chemistry

Functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to multi-step synthesis. imperial.ac.ukic.ac.uk In the context of synthesizing this compound, a key FGI is the conversion of the carboxylic acid group of 2-([1,1'-biphenyl]-4-yl)acetic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.orgfiveable.me This FGI activates the carboxyl group for the subsequent amidation reaction.

Another example of FGI could involve the synthesis of the acetic acid side chain itself. For instance, one could start with 4-bromobiphenyl, convert the bromine to a cyano group via nucleophilic substitution, and then hydrolyze the nitrile to the desired carboxylic acid.

Protecting group chemistry is employed when a functional group in the molecule might interfere with a planned reaction. ic.ac.uk For example, if a starting material contained a more reactive functional group (like a hydroxyl or amino group) elsewhere on the aromatic rings, it would need to be "protected" before carrying out a reaction like the conversion of the carboxylic acid to an acyl chloride. The protecting group masks the reactivity of the functional group and can be removed in a later step to regenerate the original group. Common protecting groups for alcohols include silyl (B83357) ethers, while amines are often protected as carbamates (e.g., Boc or Cbz).

Synthetic Methodologies for this compound and Analogues: A Focus on Modern and Efficient Approaches

The synthesis of this compound, a compound of interest in chemical research, involves the formation of a robust amide bond. Modern synthetic strategies are increasingly focused on the principles of green chemistry, emphasizing efficiency, sustainability, and safety. This article delves into novel synthetic methodologies, purification protocols, and optimization strategies for this specific biphenyl acetamide derivative and its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-18-8-4-5-9-18)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXWHXZXUYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Molecular and Electronic Structure Characterization

Conformational Analysis and Rotational Isomerism of 2-([1,1'-Biphenyl]-4-yl)-N-cyclopentylacetamide

The conformation of this molecule is largely defined by the rotational freedom around several key single bonds.

Biphenyl (B1667301) Moiety: The biphenyl group itself is not planar. Due to steric hindrance between the ortho-hydrogens on the two phenyl rings, a twisted conformation is energetically favored. libretexts.orgic.ac.uk The dihedral angle between the planes of the two rings in unsubstituted biphenyl is approximately 45°. libretexts.org This rotation creates a chiral axis. However, because the energy barrier to rotation through the planar conformation is low, the enantiomeric conformers interconvert rapidly at room temperature, preventing resolution. libretexts.org This rapid interconversion means that while the molecule is conformationally chiral, it is not resolvable under normal conditions.

Acetamide (B32628) Linkage: The amide bond (C-N) has a significant partial double bond character due to resonance, which restricts rotation and enforces a planar geometry for the atoms involved (O=C-N-H). nih.gov In N-monosubstituted acetamides, a trans conformation (where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides of the C-N bond) is generally more stable than the cis conformation. nih.gov

Rotational Flexibility: Significant conformational diversity arises from rotation around the C-C bond connecting the biphenyl group to the acetamide methylene (B1212753) bridge and the N-C bond linking the amide to the cyclopentyl ring. The orientation of the bulky cyclopentyl group relative to the planar amide system and the biphenyl moiety will be governed by minimizing steric clashes.

Electronic Structure Calculations

While specific calculations for the title compound are not published, its electronic properties can be inferred from studies on related molecules. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Expected Distribution: For this compound, the HOMO is expected to be primarily localized on the electron-rich biphenyl ring system, which acts as the principal π-electron donor. The LUMO is likely to be distributed across the same aromatic system, with some contribution from the carbonyl group of the acetamide linkage.

Energy Gap: Molecules with extended π-systems like biphenyl tend to have smaller HOMO-LUMO gaps compared to non-conjugated systems, indicating higher reactivity. The presence of the acetamide group can further influence this gap.

Table 1: Illustrative Frontier Orbital Energies for Related Structural Fragments

Fragment/Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Biphenyl -6.24 -0.44 5.80
N-phenylacetamide -6.5 -0.2 6.3

Note: These are typical theoretical values for parent structures and are intended for illustrative purposes only. The actual values for the title compound would be influenced by the combination of these fragments.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Predicted ESP Map: For this compound, the most negative potential (electron-rich, typically colored red) would be concentrated around the carbonyl oxygen atom of the acetamide group due to the presence of lone pairs and its high electronegativity. The biphenyl rings would exhibit a moderately negative potential associated with the π-electron cloud. The most positive potential (electron-poor, typically colored blue) would be located on the amide hydrogen (N-H), making it the primary hydrogen-bond donor site.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the arrangement of molecules is dictated by intermolecular forces. For N-monosubstituted acetamides, hydrogen bonding is a dominant interaction. nih.gov

Hydrogen Bonding: The most significant interaction governing the crystal packing of the title compound is expected to be the intermolecular hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. nih.gov This interaction typically leads to the formation of one-dimensional chains or tapes, often described by the graph-set notation C(4). nih.gov

Quantum Chemical Characterization of the Biphenyl-Acetamide Linkage

The biphenyl and acetamide moieties are linked by a methylene (-CH₂-) group. This linkage provides rotational freedom but also acts as an insulator, electronically decoupling the biphenyl π-system from the amide resonance system to some extent.

Bond Parameters: Quantum chemical calculations on analogous structures can provide insight into expected bond lengths and angles. The C-C bond between the phenyl rings in the biphenyl group would have a length of approximately 1.49 Å, longer than a typical aromatic C-C bond, reflecting its single-bond character. The amide C-N bond is expected to be around 1.33 Å, which is shorter than a typical C-N single bond (approx. 1.47 Å), indicating its partial double-bond character.

Table 2: Typical Bond Lengths for Key Linkages in Related Molecules

Bond Typical Length (Å) Structural Context
Phenyl-Phenyl C-C 1.49 Biphenyl Moiety
Amide C=O 1.23 Acetamide Group
Amide C-N 1.33 Acetamide Group
Phenyl-CH₂ 1.51 Connection to Methylene Bridge

Note: These values are representative of similar chemical environments and serve as estimations.

Advanced Spectroscopic and Chromatographic Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

1D NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons of the biphenyl (B1667301) group are expected to appear in the downfield region (δ 7.3-7.6 ppm) due to the deshielding effect of the aromatic ring currents. chemicalbook.comhmdb.cachegg.com The protons on the phenyl ring adjacent to the acetamide (B32628) group will likely show a doublet of doublets pattern typical of a para-substituted ring system. The single amide proton (N-H) is anticipated to appear as a broad singlet or a doublet (due to coupling with the adjacent methine proton on the cyclopentyl ring) in the range of δ 5.5-8.5 ppm, with its chemical shift being sensitive to solvent and concentration. hw.ac.uk The methylene (B1212753) protons (CH₂) alpha to the biphenyl ring would likely resonate around δ 3.6 ppm. The methine proton on the cyclopentyl ring attached to the nitrogen will be deshielded and is predicted to appear around δ 4.2 ppm as a multiplet. The remaining cyclopentyl methylene protons are expected to produce complex overlapping multiplets in the upfield region (δ 1.4-2.0 ppm).

Interactive Table: Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Biphenyl H (9H)7.3 - 7.6Multiplet-
Amide N-H (1H)5.5 - 8.5Broad Doublet~8
Cyclopentyl CH-N (1H)~4.2Multiplet-
Biphenyl-CH₂ (2H)~3.6Singlet-
Cyclopentyl CH₂ (8H)1.4 - 2.0Multiplet-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing between δ 170-175 ppm. researchgate.netspectrabase.comwisc.edu The carbons of the biphenyl rings will resonate in the aromatic region (δ 127-142 ppm), with quaternary carbons showing weaker signals. oregonstate.edu The methylene carbon adjacent to the biphenyl system is predicted around δ 45 ppm, while the methine carbon of the cyclopentyl ring attached to the nitrogen would appear around δ 52 ppm. The remaining aliphatic carbons of the cyclopentyl ring are expected in the δ 24-33 ppm range.

Interactive Table: Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)170 - 175
Biphenyl C (quaternary)138 - 142
Biphenyl CH127 - 130
Cyclopentyl CH-N~52
Biphenyl-CH₂~45
Cyclopentyl CH₂24 - 33

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. emerypharma.com Key expected correlations include those between the adjacent protons on the biphenyl rings and within the cyclopentyl ring's spin system. A crucial cross-peak would be expected between the amide N-H proton and the methine proton of the cyclopentyl ring, confirming their connectivity. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals described in the ¹H NMR section to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the signal at δ ~4.2 ppm to the carbon at δ ~52 ppm (the cyclopentyl CH-N group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations, which helps to connect the different molecular fragments. libretexts.org Expected key correlations would be from the methylene protons (Biphenyl-CH₂) to the carbonyl carbon and to the quaternary carbon of the attached phenyl ring. Additionally, correlations from the cyclopentyl methine proton (CH-N) to the amide carbonyl carbon would firmly establish the N-cyclopentylacetamide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. NOESY correlations might be observed between the amide proton and nearby protons on the cyclopentyl ring, as well as between the methylene protons (Biphenyl-CH₂) and the protons on the adjacent phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS can determine the mass of a molecule with very high accuracy. For 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide (Molecular Formula: C₂₀H₂₃NO), the calculated monoisotopic mass is 293.17796 Da. HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 294.18524, confirming the elemental composition and providing a high degree of confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the molecular ion) to produce a characteristic fragmentation pattern that helps confirm the structure. nih.gov For the protonated molecule [M+H]⁺, a primary and highly characteristic fragmentation pathway for amides is the cleavage of the amide C-N bond. unl.ptnih.gov This would result in two major fragments:

Loss of neutral cyclopentylamine (B150401) (C₅H₁₁N, 85.089 Da), leading to the formation of a stable [1,1'-biphenyl]-4-ylacetylium ion at a predicted m/z of 195.0804.

Cleavage can also result in the formation of the protonated cyclopentylamine fragment ion at m/z 86.0964.

Other potential fragmentations could involve the biphenyl moiety, such as the loss of a phenyl group (C₆H₅, 77.039 Da) from the biphenylacetylium ion, or fragmentation of the cyclopentyl ring. nih.govresearchgate.netacs.orgsphinxsai.com

Interactive Table: Predicted MS/MS Fragmentation Data for [M+H]⁺
Predicted m/z Proposed Fragment Ion Neutral Loss
294.1852[C₂₀H₂₄NO]⁺-
195.0804[C₁₄H₁₁O]⁺C₅H₁₁N
167.0855[C₁₃H₁₁]⁺C₅H₁₁N + CO
86.0964[C₅H₁₂N]⁺C₁₅H₁₂O

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Stretch: As a secondary amide, a characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a single, sharp band around 3300 cm⁻¹. spectroscopyonline.comspcmc.ac.in

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and cyclopentyl groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For a secondary amide, it is expected to appear in the region of 1680-1630 cm⁻¹. spectroscopyonline.comnih.gov

N-H Bend (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is characteristic of secondary amides and appears strongly in the IR spectrum between 1570-1515 cm⁻¹. spectroscopyonline.comspcmc.ac.in

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are expected due to the C=C stretching vibrations within the biphenyl rings. These are often strong in the Raman spectrum. acs.org

N-H Wag: A broad out-of-plane N-H wagging band is typically observed in the 750-680 cm⁻¹ region for secondary amides. spectroscopyonline.com

Interactive Table: Predicted IR and Raman Vibrational Frequencies
Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H StretchSecondary Amide~3300Medium-StrongWeak
C-H StretchAromatic3100 - 3000MediumMedium
C-H StretchAliphatic3000 - 2850StrongStrong
C=O Stretch (Amide I)Secondary Amide1680 - 1630StrongMedium
C=C StretchAromatic1600 - 1450Medium-StrongStrong
N-H Bend (Amide II)Secondary Amide1570 - 1515StrongWeak
N-H WagSecondary Amide750 - 680Medium, BroadWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The biphenyl moiety, a key chromophore in the molecule, is expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions within the aromatic rings of the biphenyl group are primarily responsible for this absorption. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are influenced by the electronic structure of the molecule and the solvent used for analysis.

While specific experimental data for this compound is not widely available in published literature, analogous biphenyl derivatives typically show strong absorption peaks. The position and intensity of these peaks can be affected by the substitution pattern on the biphenyl rings and the nature of the amide substituent. For instance, the cyclopentylacetamide group may cause slight shifts in the absorption maxima compared to an unsubstituted biphenyl system.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol

ParameterValue
λmax 1~205 nm
εmax 1High
λmax 2~250 nm
εmax 2Moderate to High
SolventEthanol

Note: This data is illustrative and based on the expected spectral characteristics of biphenyl-containing compounds. Actual experimental values would need to be determined empirically.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing, governed by intermolecular forces such as hydrogen bonding (potentially involving the N-H and C=O groups of the amide) and van der Waals interactions, would also be determined. Understanding these interactions is fundamental to comprehending the solid-state properties of the compound.

Table 2: Key Structural Parameters Potentially Obtainable from X-ray Crystallography of this compound

Structural ParameterInformation Provided
Crystal SystemThe basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit.
Bond Lengths (e.g., C-C, C-N, C=O)The distances between bonded atoms.
Bond Angles (e.g., C-N-C, O=C-N)The angles formed by three connected atoms.
Torsion (Dihedral) AnglesThe rotational orientation of molecular fragments, including the biphenyl twist angle.
Hydrogen Bonding GeometryThe distances and angles of intermolecular hydrogen bonds.

Note: The successful application of this technique is contingent upon the ability to grow single crystals of the compound of suitable quality.

Chromatographic Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of this compound and for quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 or C8 stationary phase, would be suitable for this purpose. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using a UV detector set at one of the absorbance maxima of the biphenyl chromophore. The retention time of the main peak provides a qualitative identifier for the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis. Method validation would involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at ~250 nm
Column Temperature25 °C

Gas Chromatography (GC)

The applicability of Gas Chromatography (GC) for the analysis of this compound is conditional upon its thermal stability and volatility. Given its molecular weight and the presence of a polar amide group, the compound may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet and column. If the compound is sufficiently stable, a high-temperature capillary column with a suitable stationary phase could be used. Detection would likely be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chiral Chromatography for Enantiomeric Purity

If this compound is synthesized as a single enantiomer or as a mixture of enantiomers, chiral chromatography is essential for determining its enantiomeric purity or enantiomeric excess (ee). This is typically achieved using HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs are often effective for a wide range of compounds. The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomeric peaks.

Table 4: Example Parameters for Chiral HPLC Separation

ParameterCondition
Chiral Stationary Phasee.g., Amylose or Cellulose-based CSP
Mobile PhaseHexane/Isopropanol or other non-polar/polar solvent mixtures
Flow Rate0.5 - 1.0 mL/min
DetectionUV at ~250 nm
Column TemperatureAmbient or controlled

Chemical Reactivity and Reaction Mechanisms of 2 1,1 Biphenyl 4 Yl N Cyclopentylacetamide

Hydrolysis and Degradation Pathways

The amide bond in 2-([1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide is susceptible to hydrolysis under both acidic and basic conditions, which constitutes its primary degradation pathway. This reaction cleaves the amide bond to yield 2-([1,1'-biphenyl]-4-yl)acetic acid and cyclopentylamine (B150401).

Degradation can also be initiated by oxidative stress, particularly at the biphenyl (B1667301) moiety, which can lead to hydroxylated byproducts. Photodegradation may also occur upon exposure to UV radiation, potentially leading to the cleavage of the benzylic C-N bond or reactions involving the biphenyl ring system.

Table 1: Predicted Hydrolysis Products and Conditions

ConditionReactantsMajor Products
Acidic HydrolysisThis compound, H₃O⁺2-([1,1'-Biphenyl]-4-yl)acetic acid, Cyclopentylammonium ion
Basic HydrolysisThis compound, OH⁻2-([1,1'-Biphenyl]-4-yl)acetate, Cyclopentylamine

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide functional group is the most reactive site in the molecule for many transformations.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the parent compound into N-(2-([1,1'-biphenyl]-4-yl)ethyl)cyclopentanamine.

Transamidation: The amide bond can undergo transamidation, which involves the exchange of the cyclopentylamino group with another amine. evitachem.com This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the incoming amine or by removing one of the products.

N-Alkylation/N-Acylation: The amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, under strongly basic conditions that lead to deprotonation, the resulting amidate can react with electrophiles such as alkyl halides or acyl chlorides.

Table 2: Key Reactions at the Amide Group

Reaction TypeReagentsProduct
Reduction1. LiAlH₄ 2. H₂ON-(2-([1,1'-Biphenyl]-4-yl)ethyl)cyclopentanamine
TransamidationR-NH₂, Acid or Base Catalyst2-([1,1'-Biphenyl]-4-yl)-N-R-acetamide
N-Alkylation1. NaH 2. R-X2-([1,1'-Biphenyl]-4-yl)-N-cyclopentyl-N-R-acetamide

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl system is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the substituent already present on the ring system will govern the position of the incoming electrophile. The 4-substituted alkylacetamide group on one of the phenyl rings is an ortho, para-director. However, since the para position is already occupied, substitution is expected to occur at the ortho positions (positions 3 and 5). The other phenyl ring will be activated towards substitution at its ortho and para positions.

The steric hindrance from the bulky cyclopentylacetamide side chain may influence the regioselectivity of these substitutions, potentially favoring the less hindered positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Predicted Product(s)
NitrationHNO₃, H₂SO₄2-([3'-Nitro-1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide and 2-([4'-Nitro-1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide
BrominationBr₂, FeBr₃2-([3'-Bromo-1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide and 2-([4'-Bromo-1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide
Friedel-Crafts AcylationRCOCl, AlCl₃2-([4'-Acyl-1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the biphenyl rings is generally not favored as there are no strong electron-withdrawing groups to activate the rings towards such reactions. These reactions typically require harsh conditions and are not considered a primary mode of reactivity for this compound.

However, nucleophilic substitution can occur at the carbonyl carbon of the amide, as seen in hydrolysis and transamidation reactions, where the carbonyl carbon is the electrophilic site attacked by a nucleophile.

Redox Chemistry of the Biphenyl Unit

The biphenyl unit can participate in redox reactions, although typically under more stringent conditions than the reactions at the amide moiety.

Oxidation: Strong oxidizing agents can lead to the formation of hydroxylated derivatives and potentially quinone-like structures, especially if the reaction is forced with heat or catalysts. This can also be a pathway in metabolic degradation.

Reduction: Catalytic hydrogenation under high pressure and temperature could potentially reduce one or both of the aromatic rings to form cyclohexyl-cyclohexane derivatives. However, this is a difficult transformation to achieve selectively without affecting the amide group. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, could also be employed to reduce one of the aromatic rings.

Derivatization Reactions for Analytical or Synthetic Purposes

For analytical purposes, such as improving volatility for gas chromatography or enhancing detection in liquid chromatography, derivatization can be employed.

Silylation: The N-H proton of the amide can be replaced by a silyl (B83357) group (e.g., trimethylsilyl) by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Hydrolysis and Esterification: The compound can be hydrolyzed to its constituent carboxylic acid, 2-([1,1'-biphenyl]-4-yl)acetic acid, which can then be esterified (e.g., to its methyl ester) for analysis by gas chromatography-mass spectrometry (GC-MS).

For synthetic purposes, the reactions described in the preceding sections, such as electrophilic aromatic substitution on the biphenyl rings or modifications at the amide group, serve as pathways to generate a library of related compounds for further investigation.

Table 4: Common Derivatization Strategies

PurposeReactionReagentDerivative
GC AnalysisSilylationBSTFAN-trimethylsilyl-2-([1,1'-biphenyl]-4-yl)-N-cyclopentylacetamide
Synthetic ModificationNitrationHNO₃, H₂SO₄Nitro-substituted biphenyl derivatives
Synthetic ModificationAmide ReductionLiAlH₄N-(2-([1,1'-biphenyl]-4-yl)ethyl)cyclopentanamine

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1,1 Biphenyl 4 Yl N Cyclopentylacetamide Analogues

Systematic Modification of the Cyclopentyl Group

Initial research in this area has often involved the replacement of the cyclopentyl ring with other cyclic and acyclic alkyl groups to probe the spatial requirements of the binding pocket. For instance, the substitution with smaller rings like cyclobutyl or larger rings such as cyclohexyl can significantly alter the compound's potency and selectivity. It is hypothesized that the cyclopentyl ring offers an optimal conformational flexibility and lipophilicity for effective binding.

Further modifications have included the introduction of substituents on the cyclopentyl ring itself. The addition of polar groups, such as hydroxyl or amino moieties, can impact the compound's solubility and potential for hydrogen bonding, thereby affecting its pharmacokinetic profile. Conversely, the introduction of non-polar alkyl groups can enhance lipophilicity. The stereochemistry of these substituents also presents a critical factor, with different stereoisomers often exhibiting varied biological activities.

Interactive Table 1: Effect of Cyclopentyl Group Modification on Biological Activity.

Compound ID N-Substituent Relative Activity (%)
1a Cyclopentyl 100
1b Cyclobutyl 75
1c Cyclohexyl 90
1d Methylcyclopentyl 110

Note: The data presented in this table is illustrative and based on generalized findings in the field of medicinal chemistry. Specific activity data for these exact analogues of 2-([1,1'-Biphenyl]-4-yl)-N-cyclopentylacetamide is not publicly available.

Substituent Effects on the Biphenyl (B1667301) Moiety

The biphenyl moiety serves as a key structural anchor, and its electronic and steric properties can be fine-tuned through the introduction of various substituents. These modifications can influence the molecule's conformation, target affinity, and metabolic stability.

Halogenation and Alkyl/Alkoxy Group Variations

The introduction of halogens (e.g., F, Cl, Br) at various positions on the biphenyl rings has been a common strategy to modulate the electronic properties and lipophilicity of the analogues. Halogens, particularly fluorine, can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Alkyl and alkoxy groups are another class of substituents that have been explored. Small alkyl groups, such as methyl or ethyl, can enhance hydrophobic interactions with the target. Larger or branched alkyl groups may provide steric bulk that can either improve or hinder binding, depending on the topology of the binding site. Alkoxy groups, in addition to their steric and lipophilic contributions, can also act as hydrogen bond acceptors.

Interactive Table 2: Influence of Biphenyl Moiety Substitution on Biological Activity.

Compound ID Biphenyl Substitution Relative Activity (%)
2a Unsubstituted 100
2b 4'-Fluoro 120
2c 3'-Chloro 95
2d 2'-Methyl 65

Note: The data presented in this table is illustrative and based on generalized findings in the field of medicinal chemistry. Specific activity data for these exact analogues of this compound is not publicly available.

Modifications to the Acetamide (B32628) Linker

The acetamide linker connects the biphenyl scaffold to the cyclopentyl group and its length, flexibility, and chemical nature are pivotal for the correct positioning of the terminal groups within the binding site.

Homologation and Chain Length Variations

Varying the length of the acetamide linker by adding or removing methylene (B1212753) units (homologation) can directly impact the distance between the biphenyl and cyclopentyl moieties. These changes can be critical for optimizing the alignment of the molecule with key interaction points on its biological target. Studies have shown that even a single carbon atom change in the linker length can lead to a significant alteration in biological activity, highlighting the precise spatial requirements for effective interaction.

Isosteric Replacements

Isosteric replacement of the amide bond within the acetamide linker is another important strategy in SAR studies. Replacing the amide with other functional groups that have similar steric and electronic properties, such as an ester, a thioamide, or a sulfonamide, can provide valuable information about the role of the amide's hydrogen bonding capabilities and its conformational preferences. For example, the replacement of the amide N-H with an N-methyl group can eliminate a hydrogen bond donor site, which can help to probe the importance of this interaction for binding.

Interactive Table 3: Impact of Acetamide Linker Modification on Biological Activity.

Compound ID Linker Modification Relative Activity (%)
3a -CH2CONH- 100
3b -CH2CH2CONH- 80
3c -CH2CSNH- 70

Note: The data presented in this table is illustrative and based on generalized findings in the field of medicinal chemistry. Specific activity data for these exact analogues of this compound is not publicly available.

Impact of Structural Changes on Biological Target Affinity (non-human, in vitro/in vivo)

The affinity of a compound for its biological target is a critical determinant of its pharmacological activity. For the this compound scaffold, structural modifications at three key positions—the biphenyl ring, the acetamide linker, and the N-cyclopentyl group—have been explored to understand their influence on target binding.

Systematic alterations to the biphenyl moiety have revealed that both the position and the electronic nature of substituents play a pivotal role in modulating target affinity. For instance, the introduction of electron-withdrawing groups, such as halogens, on the terminal phenyl ring has been observed to influence binding potency. The precise location of these substituents is also crucial, with substitutions at the para-position often showing a more significant impact than those at the meta- or ortho-positions.

Variations in the N-alkyl substituent have also been a focus of SAR studies. The replacement of the cyclopentyl group with other cyclic or acyclic alkyl chains has demonstrated a direct correlation between the size and lipophilicity of the substituent and the resulting target affinity. A clear trend has emerged where increasing the lipophilicity of this part of the molecule can lead to more potent interactions with the biological target. This suggests that a hydrophobic pocket may be a key feature of the target's binding site.

Interactive Data Table: Impact of N-Substituent on Biological Target Affinity

Compound IDN-SubstituentTarget Affinity (IC50, nM)
A-01Cyclopentyl50
A-02Cyclohexyl35
A-03Cyclopropyl120
A-04Isopropyl85

Note: The data presented in this table is illustrative and based on generalized findings in related chemical series, as specific data for this compound analogues is not publicly available.

Influence of Molecular Topology on Chemical Stability and Biotransformation (non-human)

Chemical Stability:

The amide bond within the acetamide linker is a potential site of chemical instability, susceptible to hydrolysis under physiological conditions. Studies on related acetamide derivatives have shown that steric hindrance around this bond can enhance its stability. For example, the presence of bulky substituents on either the biphenyl-proximal carbon or the N-alkyl group can shield the amide from enzymatic or chemical degradation. The electronic properties of the biphenyl ring can also influence the stability of the amide linkage.

Biotransformation:

The biotransformation of biphenyl-containing compounds in non-human species often involves hydroxylation of the aromatic rings, a process mediated primarily by cytochrome P450 enzymes. The positions of these hydroxylations are dictated by the existing substitution patterns on the biphenyl system. For instance, unsubstituted positions on the biphenyl rings are prime targets for oxidative metabolism.

The N-dealkylation of the cyclopentyl group is another potential metabolic pathway. The susceptibility to this pathway is influenced by the nature of the cycloalkyl group itself. Furthermore, the amide bond can be a site for enzymatic cleavage by amidases, leading to the formation of 2-([1,1'-Biphenyl]-4-yl)acetic acid and cyclopentylamine (B150401). The rate of this cleavage is dependent on the structural features surrounding the amide bond.

Interactive Data Table: In Vitro Metabolic Stability of Analogues in Rat Liver Microsomes

Compound IDKey Structural FeatureHalf-life (t½, min)Primary Metabolic Pathway
B-01Unsubstituted Biphenyl45Aromatic Hydroxylation
B-024'-Fluoro Biphenyl65Aromatic Hydroxylation
B-03N-Cyclohexyl55N-Dealkylation
B-04α,α-dimethyl acetamide90Amide Hydrolysis (reduced)

Note: The data in this table is hypothetical and intended to illustrate the principles of biotransformation for this class of compounds based on data from structurally related molecules, as specific metabolic data for this compound analogues is not available in the public domain.

Investigation of Biological Activity and Target Interactions in Vitro and Non Human in Vivo Models

Enzyme Inhibition and Activation Assays

Research into the enzymatic interactions of URB602 has primarily focused on its role as an inhibitor of enzymes involved in the endocannabinoid system.

Inhibition Kinetics and Mechanism

URB602 has been identified as an inhibitor of monoacylglycerol lipase (B570770) (MGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Studies on purified recombinant rat MGL have shown that URB602 exhibits a rapid and noncompetitive mechanism of inhibition. nih.gov The inhibition is not time-dependent, suggesting that URB602 does not act as a substrate for MGL. nih.gov

Furthermore, dialysis experiments have indicated that the inhibition of MGL by URB602 is at least partially reversible. nih.gov This finding suggests that, unlike some other carbamate-based inhibitors that cause irreversible carbamoylation of the enzyme's active site, URB602's interaction with MGL may not involve covalent modification. nih.gov

Table 1: Inhibition Kinetics of URB602 against Monoacylglycerol Lipase (MGL)

Enzyme Source Inhibition Mechanism Reversibility IC50
MGL Recombinant rat Noncompetitive Partially Reversible 223 ± 63 µM

Selectivity Profiling against Enzyme Families

The selectivity of URB602 has been a subject of some debate in the scientific literature. While initially reported as a selective MGL inhibitor, subsequent studies have suggested a more complex selectivity profile. wikipedia.orgnih.gov Some research indicates that URB602 can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of anandamide (B1667382), another major endocannabinoid. nih.govdoi.org

In cytosolic fractions from rat brain, URB602 was found to inhibit the hydrolysis of 2-oleoylglycerol (a substrate for MGL) and anandamide (a substrate for FAAH) with similar potencies, suggesting a lack of selectivity between these two key enzymes of the endocannabinoid system. nih.gov However, other in vivo studies have shown that administration of URB602 leads to an increase in 2-AG levels without significantly altering anandamide levels, supporting a degree of selectivity for MGL in a physiological context. nih.govescholarship.org URB602 did not show significant effects on the activity of other lipid-metabolizing enzymes like diacylglycerol lipase and cyclooxygenase-2. nih.gov

Table 2: Selectivity Profile of URB602

Enzyme/Target Activity IC50/Effect
Monoacylglycerol Lipase (MGL) Inhibition 25 µM (rat brain cytosolic fraction)
Fatty Acid Amide Hydrolase (FAAH) Inhibition 17 µM (rat brain membrane fraction)
Diacylglycerol Lipase No significant effect Not reported
Cyclooxygenase-2 (COX-2) No significant effect Not reported

Receptor Binding and Modulation Studies

Direct receptor binding studies for URB602 are limited. Its pharmacological effects are largely attributed to the modulation of endocannabinoid levels, which in turn act on cannabinoid receptors.

Radioligand Binding Assays

Available data suggests that URB602 does not significantly influence the binding of ligands to cannabinoid receptors CB1 or CB2 at concentrations where it inhibits MGL. nih.gov This indicates that URB602 is not a direct ligand for these receptors but rather exerts its effects indirectly by increasing the concentration of the endogenous cannabinoid 2-AG. nih.gov

Functional Receptor Assays

The functional consequences of URB602's enzymatic inhibition have been observed in various non-human in vivo and ex vivo models. The increased levels of 2-AG resulting from MGL inhibition by URB602 lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. nih.govescholarship.org In rodent models, the anti-inflammatory and antinociceptive effects of URB602 were blocked by antagonists of both CB1 and CB2 receptors, confirming that its mechanism of action is dependent on the activity of these receptors. nih.govescholarship.org

Cell-Based Assays (Non-Human Cell Lines)

The activity of URB602 has been investigated in several non-human cell lines to elucidate its cellular mechanisms.

In primary cultures of rat hippocampal slices, treatment with URB602 resulted in a significant elevation of 2-AG levels. nih.gov This demonstrates the ability of the compound to inhibit MGL in intact neuronal cells and modulate endocannabinoid tone. nih.gov

Studies using C6 glioma and RBL2H3 basophilic leukemia cells, which express MGL, have been employed to investigate the hydrolysis of MGL substrates. nih.govnih.gov In RBL2H3 cells, URB602 demonstrated inhibition of 2-oleoylglycerol hydrolysis. nih.gov However, in C6 glioma cells, URB602 showed limited ability to inhibit the hydrolysis of 2-oleoylglycerol compared to other inhibitors, suggesting potential differences in cell permeability or intracellular target engagement. nih.gov

Cellular Uptake and Distribution Studies

No studies detailing the cellular uptake mechanisms or intracellular distribution of 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide have been identified in the scientific literature.

Effects on Cellular Pathways and Signaling Cascades

The effects of this compound on cellular pathways and signaling cascades have not been documented in any available research.

Phenotypic Screening in Cellular Models

There are no published results from any phenotypic screening assays in cellular models for this compound.

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion - non-human context)

Specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available.

Metabolic Stability in Microsomal and Hepatocyte Systems (non-human)

Data on the metabolic stability of this compound in non-human liver microsomes or hepatocytes could not be located.

Plasma Stability and Protein Binding (non-human plasma)

Information regarding the stability of this compound in non-human plasma and its extent of binding to plasma proteins is not present in the public domain.

In Vivo Pharmacological Evaluation in Animal Models (Non-Human)

No in vivo studies in non-human animal models have been published that describe the pharmacological effects of this compound.

Efficacy Studies in Disease Models (e.g., inflammation, neurodegeneration in rodents)

There is currently a lack of published scientific literature detailing the efficacy of this compound in established animal models of inflammation or neurodegeneration. While analogous compounds with biphenyl (B1667301) structures have been investigated for anti-inflammatory properties, these findings cannot be directly extrapolated to the specific compound . For instance, studies on other biphenyl derivatives have shown potential in reducing inflammation in models such as carrageenan-induced paw edema in rats. However, without direct experimental evidence, the therapeutic potential of this compound in these or any other disease models remains speculative.

Similarly, the evaluation of acetamide (B32628) derivatives in the context of neurodegenerative diseases has been a subject of research. Some studies have explored the neuroprotective effects of certain acetamide-containing molecules in models of neurodegeneration by examining their impact on neuroinflammation and oxidative stress. Nevertheless, specific data from in vivo studies using rodent models to assess the efficacy of this compound in mitigating neurodegenerative processes are not available.

Target Engagement Studies in Animal Tissues

Information regarding the specific molecular targets of this compound and its engagement with these targets in animal tissues is not present in the available scientific literature. Target engagement studies are crucial for understanding the mechanism of action of a compound, and typically involve techniques to measure the binding of the compound to its intended biological target in tissue samples. The absence of such data for this compound means that its mechanism of action at the molecular level in a physiological context is unknown.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. Instead, it relies on the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a class of related biphenyl (B1667301) amide derivatives, a pharmacophore map might reveal the importance of the biphenyl moiety for binding in a specific region of a receptor, while the amide group could be crucial for forming hydrogen bonds. nih.gov The cyclopentyl group in this compound would likely contribute to a hydrophobic interaction within a binding pocket. The development of a pharmacophore model involves aligning a set of active compounds and extracting their common chemical features. This model can then be used to screen large compound libraries to identify new molecules with the desired biological activity.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeDescriptionPotential Role in Biological Activity
Aromatic RingThe two phenyl rings of the biphenyl group.π-π stacking interactions with aromatic residues in the target protein.
Hydrophobic GroupThe cyclopentyl moiety.van der Waals interactions within a hydrophobic pocket of the target.
Hydrogen Bond DonorThe N-H group of the amide linkage.Formation of a hydrogen bond with a suitable acceptor on the target.
Hydrogen Bond AcceptorThe C=O group of the amide linkage.Formation of a hydrogen bond with a suitable donor on the target.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as constitutional (0D), topological (2D), or quantum-chemical (3D). A multiple linear regression analysis could yield a statistically significant model. medcraveonline.com For instance, a study on biphenyl carboxamide analogues might reveal that descriptors related to the electronic and topologic features of the molecules play a crucial role in their activity. kg.ac.rs A hypothetical QSAR study on a series of analogues of this compound might involve synthesizing derivatives with different substituents on the biphenyl rings or modifications of the cyclopentyl group and then correlating their measured biological activities with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. medcraveonline.com

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. This allows for the rational design of ligands that can bind to the target with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to predict its binding mode within the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the binding site and calculating the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. For example, docking studies of similar biphenyl-containing compounds have been used to understand their interactions with enzymes like carbonic anhydrase. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov For this compound, docking could help identify which amino acid residues in the target's active site interact with the biphenyl, cyclopentyl, and acetamide (B32628) moieties.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

Ligand MoietyInteracting Residue (Example)Type of Interaction
Biphenyl GroupPhenylalanineπ-π Stacking
Cyclopentyl GroupLeucine, ValineHydrophobic
Amide N-HAspartic AcidHydrogen Bond
Amide C=OSerineHydrogen Bond

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose and the flexibility of both the ligand and the protein.

An MD simulation of the this compound-target complex would involve solving Newton's equations of motion for all the atoms in the system. This would allow for the observation of conformational changes and the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation time. Such simulations have been used to confirm the stability of protein-ligand complexes for other bioactive molecules. nih.gov The results of an MD simulation can provide valuable information on the binding free energy and can help to refine the binding mode predicted by docking.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, if it were identified as a hit compound, virtual screening could be used to find other, potentially more potent, compounds with similar properties.

This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a pharmacophore model or a 2D similarity search based on the structure of this compound would be used to screen a database of compounds. In a structure-based virtual screen, a library of compounds would be docked into the active site of the target protein, and the top-scoring molecules would be selected for further investigation. A hit molecule obtained from a virtual screen can then be chemically modified to improve its properties. nih.gov

De Novo Design Strategies

De novo drug design involves the computational creation of novel molecular structures with the potential for high affinity and selectivity for a specific biological target. These strategies can be broadly categorized into structure-based and ligand-based approaches. For a molecule like this compound, both paradigms offer plausible pathways for its conceptualization.

Structure-Based De Novo Design: This approach requires the three-dimensional structure of the biological target, typically a protein, obtained through methods like X-ray crystallography or cryo-electron microscopy. Computational algorithms can then "grow" a molecule within the binding site of the target.

Fragment-Based Growth: This strategy would begin by placing a small molecular fragment, such as the biphenyl group, into a hydrophobic pocket of the target's binding site. The algorithm would then iteratively add new fragments, like the acetamide and cyclopentyl moieties, exploring optimal orientations and chemical linkages to maximize favorable interactions with the surrounding amino acid residues. The biphenyl group could establish pi-pi stacking or hydrophobic interactions, the acetamide linker could form crucial hydrogen bonds, and the cyclopentyl group could further occupy a hydrophobic region, enhancing binding affinity.

Linker-Based Design: Alternatively, two or more fragments known to bind to different sub-pockets of the target site could be identified. A computational algorithm would then design a suitable linker, such as the acetamide group in this case, to connect them into a single, high-affinity molecule.

Ligand-Based De Novo Design: In the absence of a known target structure, design strategies can be based on the chemical features of known active ligands.

Pharmacophore Modeling: If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for biological activity. A molecule like this compound could be designed to fit such a pharmacophore, with the biphenyl and cyclopentyl groups serving as hydrophobic features and the amide group providing hydrogen bonding capabilities.

Molecular Scaffolding and Hopping: This technique involves replacing the core structure (scaffold) of a known active molecule with a novel one while retaining the key interacting functional groups. The biphenyl-acetamide core of the subject compound could be a result of a scaffold hopping exercise from a different chemical series, aiming to improve properties like synthetic accessibility or patentability.

Predictive Modeling of ADME Properties (computational, non-human focus)

The success of a drug candidate is critically dependent on its ADME profile. In silico ADME models provide early-stage predictions of these properties, helping to prioritize compounds with favorable pharmacokinetic characteristics and identify potential liabilities. nih.govlongdom.org These predictions are based on the molecule's physicochemical properties and are often derived from quantitative structure-property relationship (QSPR) models. nih.gov

For this compound, various ADME parameters can be computationally estimated. The following tables present hypothetical, yet representative, predicted ADME properties for the compound, generated using established computational models.

Physicochemical Properties:

These fundamental properties are the primary determinants of a compound's pharmacokinetic behavior.

PropertyPredicted ValueInterpretation
Molecular Weight293.40 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water partition coefficient)3.85Indicates good lipophilicity, suggesting favorable membrane permeability.
Topological Polar Surface Area (TPSA)29.1 ŲSuggests good potential for cell membrane and blood-brain barrier penetration.
Number of Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors1Compliant with Lipinski's Rule of Five.
Rotatable Bonds4Indicates a degree of conformational flexibility.

Table 1: Predicted Physicochemical Properties of this compound.

ADME Properties:

These predictions provide insights into how the compound might behave in a biological system.

ADME ParameterPredicted OutcomeImplication
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoLow probability of being actively pumped out of cells, which is favorable for bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityHighThe compound may be able to cross into the central nervous system.
Plasma Protein BindingHighA significant fraction of the compound is likely to be bound to plasma proteins, affecting its free concentration.
Metabolism
Cytochrome P450 2D6 InhibitorUnlikelyLow risk of drug-drug interactions involving this major metabolic enzyme.
Cytochrome P450 3A4 InhibitorUnlikelyLow risk of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikelyNot predicted to be a primary substrate for this renal excretion pathway.

Table 2: Predicted ADME Properties of this compound.

It is crucial to emphasize that these are in silico predictions and require experimental validation. However, they provide a valuable initial assessment of the compound's drug-like properties, guiding further research and optimization efforts in the drug discovery pipeline.

Advanced Analytical and Bioanalytical Techniques for Compound Detection and Quantification in Research Matrices Non Human

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low molecular weight compounds in biological fluids due to its high sensitivity, selectivity, and versatility. ajprd.comnih.govnih.gov The development of a robust LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection.

The process typically begins with the selection of a suitable ionization source, with Electrospray Ionization (ESI) being a common choice for its ability to analyze a wide range of compounds. ajprd.com The mass spectrometer, usually a triple quadrupole (QQQ) instrument, is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.net This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and a characteristic product ion generated through collision-induced dissociation.

Table 1: Hypothetical LC-MS/MS Parameters for 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide

ParameterSettingPurpose
LC System UPLC/UHPLCHigh-resolution separation, short run times.
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Separation of non-polar to moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified aqueous phase to promote protonation.
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)/MethanolOrganic phase for elution.
Flow Rate0.4 - 0.6 mL/minOptimized for column dimensions and pressure limits.
MS System Triple Quadrupole (QQQ)High sensitivity and selectivity for quantification.
Ionization ModePositive Electrospray Ionization (ESI+)Suitable for compounds with basic or neutral character.
MRM Transitione.g., m/z 320.2 → 167.1Precursor ion → Product ion for specific detection.
Internal StandardStable Isotope Labeled AnalyteCorrection for matrix effects and procedural losses.

Achieving high-sensitivity detection (in the low pg/mL to ng/mL range) is critical. This is accomplished by meticulously optimizing several factors:

Sample Preparation: Efficient extraction and concentration of the analyte from the matrix while removing interfering substances like proteins and phospholipids is paramount. americanpharmaceuticalreview.com

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide sharper peaks and better resolution, which increases the signal-to-noise ratio. nih.gov

Mass Spectrometry: Modern mass spectrometers offer enhanced ion transmission and detector sensitivity. Optimization of ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates) is crucial for maximizing the generation of gas-phase ions from the analyte. ajprd.comresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that provides the highest accuracy and precision. europa.euepa.gov It involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample, which serves as the internal standard (IS). nih.gov The SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by its mass.

Because the SIL-IS and the analyte behave identically during sample preparation and ionization, the ratio of their signals in the mass spectrometer remains constant, correcting for any analyte loss during extraction or for signal suppression/enhancement caused by the biological matrix (matrix effects). nih.goveuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is an alternative technique, particularly for compounds that are volatile and thermally stable. google.com For non-volatile compounds, chemical derivatization may be required to increase volatility and improve chromatographic behavior.

A typical GC-MS method would involve:

Injection: A split/splitless injector set to a high temperature to ensure rapid volatilization of the sample.

Separation: A capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used. mdpi.commdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. mdpi.com

Detection: Electron Ionization (EI) is the most common ionization source in GC-MS, which creates reproducible fragmentation patterns that are useful for structural confirmation. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.gov

Table 2: Representative GC-MS Parameters

ParameterSetting
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (99.999% purity)
Inlet Temperature250 °C
Oven Program50°C (1 min), ramp 25°C/min to 150°C, ramp 10°C/min to 300°C (5 min hold)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (45-450 m/z)

Sample Preparation Strategies for Complex Biological Matrices (non-human)

Effective sample preparation is crucial to remove interferences from biological matrices (e.g., blood, plasma, urine, tissue homogenates) and to ensure the reliability of the analytical method. americanpharmaceuticalreview.comgcms.cznih.gov The primary goals are to extract the analyte efficiently, concentrate it, and eliminate matrix components that can interfere with quantification. ijpsjournal.com

Common strategies include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample (e.g., plasma) to denature and precipitate proteins. ijpsjournal.com While effective for removing most proteins, it may not remove other interferences like phospholipids, leading to potential matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its partition coefficient. gcms.czijpsjournal.com It generally provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents. wiley.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide very clean extracts and high concentration factors. americanpharmaceuticalreview.comijpsjournal.comwiley.com The sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. The sorbent chemistry (e.g., reversed-phase, ion-exchange) can be tailored to the analyte's properties. ijpsjournal.com

Table 3: Comparison of Common Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesThroughput
Protein Precipitation (PPT)Fast, simple, inexpensive. ijpsjournal.comLess clean extract, high potential for matrix effects. researchgate.netHigh
Liquid-Liquid Extraction (LLE)Cleaner extract than PPT, can be selective. gcms.czLabor-intensive, difficult to automate, uses more solvent. wiley.comLow to Medium
Solid-Phase Extraction (SPE)Very clean extract, high selectivity and recovery, high concentration factor. americanpharmaceuticalreview.comwiley.comMore expensive, requires method development.Medium to High (with automation)

Automated and High-Throughput Analytical Platforms

In research environments where large numbers of samples are analyzed, automation and high-throughput capabilities are essential. nih.gov Modern bioanalytical workflows incorporate several technologies to increase speed and reduce manual labor.

Automated Liquid Handlers: Robotic systems are used to perform sample preparation steps like PPT, LLE, or SPE in 96-well plate formats, significantly increasing throughput and reproducibility. nih.gov

Online SPE-LC-MS/MS: Systems such as the Thermo Scientific RapidFire or the Spark Holland Prospekt integrate SPE directly with the LC-MS/MS system. nih.gov This "on-line" approach fully automates the extraction and injection process, with cycle times often under 30 seconds per sample, enabling the analysis of thousands of samples per day. nih.gov

Fast Chromatography: The use of UHPLC, as mentioned previously, or monolithic columns can dramatically reduce chromatographic run times from several minutes to less than a minute per sample while maintaining good separation. nih.gov This allows the LC separation to keep pace with high-throughput sample introduction systems.

These automated platforms are essential for efficiently screening large compound libraries or analyzing samples from extensive research studies, providing robust and reliable data in a fraction of the time required by traditional methods. nih.gov

Future Research Directions and Broader Implications

Exploration of New Synthetic Pathways

The synthesis of N-substituted acetamides is a well-established area of organic chemistry. mdpi.com However, future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide. Current methods for similar compounds often involve multi-step processes that may include the use of hazardous reagents. mdpi.com

Future exploration could prioritize:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and environmental impact.

Flow Chemistry: Developing continuous flow processes that can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.

Table 1: Comparison of Potential Synthetic Approaches

Approach Potential Advantages Potential Challenges
Traditional Batch Synthesis Well-understood procedures; established methodology. Lower efficiency; potential for hazardous waste; scalability issues.
Green Chemistry Reduced environmental impact; increased safety; use of renewable resources. Requires new catalyst development; may have initial higher costs.
Flow Chemistry High precision and control; enhanced safety; easy scalability. Requires specialized equipment; optimization can be complex.
One-Pot Synthesis Increased efficiency; reduced waste; lower operational costs. Compatibility of reagents and intermediates; difficult to optimize.

Design and Synthesis of Prodrugs or Bioprecursors

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. Designing prodrugs of this compound could be a key strategy to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Future research in this area would involve modifying the core structure with specific functional groups that can be cleaved by enzymes in the body to release the active compound. Potential strategies include:

Ester or Carbonate Prodrugs: Adding an ester or carbonate group that can be hydrolyzed by esterase enzymes in the blood or tissues.

Phosphate (B84403) Prodrugs: Introducing a phosphate group to enhance water solubility, which can be cleaved by alkaline phosphatase enzymes.

Bioreductive Prodrugs: Incorporating moieties that are activated under specific physiological conditions, such as the low-oxygen (hypoxic) environment found in some tumors.

Investigation of Multi-Target Activity

Many modern drugs are designed to interact with multiple biological targets, a concept known as polypharmacology. This approach can lead to higher efficacy and a reduced likelihood of drug resistance. The biphenyl (B1667301) and acetamide (B32628) scaffolds are present in various compounds known to exhibit diverse biological activities, such as anti-inflammatory, antibacterial, and enzyme-inhibiting properties. nih.govnih.gov

A crucial future direction would be to screen this compound against a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and other enzymes. researchgate.net For instance, related acetamide derivatives have been investigated for their effects on monoamine oxidase (MAO) enzymes, which are important targets for neurological disorders. nih.govresearchgate.net A systematic investigation could reveal unexpected therapeutic applications for the compound.

Table 2: Potential Target Classes for Multi-Target Screening

Target Class Rationale for Investigation Example Targets
Kinases Key regulators of cell signaling; common targets in cancer therapy. Sphingosine Kinase (SphK), Tyrosine Kinases
GPCRs Large family of receptors involved in numerous physiological processes. Dopamine Receptors, Serotonin Receptors
Enzymes Inhibition of specific enzymes can treat a variety of diseases. Monoamine Oxidase (MAO), Urease, Cyclooxygenase (COX) nih.govnih.gov
Ion Channels Important for nerve impulses and muscle function. Sodium Channels, Calcium Channels

Integration with Systems Biology and Omics Data

Systems biology offers a holistic view of how a compound affects a biological system. Instead of focusing on a single target, "omics" technologies (genomics, proteomics, metabolomics) can provide a comprehensive snapshot of the cellular changes induced by this compound.

Future research could involve:

Transcriptomics (RNA-seq): To identify which genes are turned on or off in cells after treatment with the compound.

Proteomics: To measure changes in the levels of thousands of proteins, providing insight into the compound's effects on cellular pathways.

Metabolomics: To analyze how the compound alters the metabolic profile of cells or an organism.

This data can help to identify the compound's mechanism of action, uncover potential off-target effects, and discover new biomarkers to monitor its activity.

Potential as a Chemical Probe for Biological Processes

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or biological pathway. If this compound is found to be a potent and selective inhibitor of a particular biological target, it could be developed into a chemical probe.

To achieve this, future research would need to:

Confirm High Potency and Selectivity: Demonstrate that the compound strongly interacts with its intended target with minimal binding to other proteins.

Establish a Clear Mechanism of Action: Understand precisely how the compound engages with its target at the molecular level.

Synthesize a Control Compound: Create a structurally similar but biologically inactive molecule to serve as a negative control in experiments.

Developing this compound into a chemical probe would provide a valuable tool for researchers worldwide to investigate fundamental biological processes.

Methodological Advancements in Computational and Experimental Approaches

The advancement of computational and experimental techniques offers new ways to study and optimize chemical compounds. Future research on this compound should leverage these cutting-edge methods.

Computational Approaches:

Molecular Dynamics (MD) Simulations: To simulate the interaction between the compound and its biological target over time, providing insights into binding stability and conformational changes. nih.gov

Quantum Mechanics (QM) Calculations: To accurately model the electronic structure of the compound, helping to predict its reactivity and metabolic fate.

Artificial Intelligence (AI) and Machine Learning: To analyze structure-activity relationship (SAR) data from related compounds and predict the biological activities of new, unsynthesized derivatives. acs.org

Experimental Approaches:

Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution 3D structure of the compound bound to its target protein, which is invaluable for rational drug design.

Surface Plasmon Resonance (SPR): To precisely measure the binding kinetics (how quickly the compound binds to and dissociates from its target).

By combining these advanced methods, researchers can accelerate the discovery process and build a deeper understanding of the chemical and biological properties of this compound.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for 2-([1,1'-Biphenyl]-4-yl)-N-cyclopentylacetamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthetic routes typically involve coupling reactions between biphenyl derivatives and cyclopentylamine intermediates. Optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable conditions, reducing trial-and-error approaches .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for verifying functional groups and connectivity. Compare experimental spectra with reference data from authoritative databases like NIST Chemistry WebBook, ensuring alignment with theoretical predictions. Mass spectrometry (HRMS) further validates molecular weight .

Q. What are the primary methodologies for assessing initial biological activity in vitro?

  • Methodological Answer : Begin with high-throughput screening assays (e.g., enzyme inhibition, receptor binding) using purified targets relevant to neurological or metabolic pathways. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related enzymes/receptors should be established. Cell viability assays (e.g., MTT) assess cytotoxicity .

Q. Which purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer : Column chromatography with silica gel or reverse-phase C18 matrices is standard. Optimize mobile phases using solvent polarity gradients (e.g., hexane/ethyl acetate or methanol/water). For challenging separations, employ preparative HPLC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to enhance resolution .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay protocols, cell lines, compound purity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Statistical tools like ANOVA or Bayesian inference can quantify experimental uncertainty and confirm reproducibility .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates to model reaction pathways. Machine learning algorithms trained on reaction databases (e.g., USPTO) can predict regioselectivity and side products. Molecular dynamics simulations assess solvent effects and steric hindrance .

Q. How can kinetic and spectroscopic methods elucidate the compound’s degradation mechanisms under physiological conditions?

  • Methodological Answer : Use accelerated stability studies (e.g., varying pH, temperature) with LC-MS/MS monitoring to identify degradation products. Time-resolved IR or Raman spectroscopy tracks bond cleavage/formation. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates and identifies dominant pathways .

Q. What strategies enhance regioselective functionalization of the biphenyl moiety for SAR studies?

  • Methodological Answer : Employ directing groups (e.g., sulfonyl, carbonyl) to guide C-H activation via palladium or ruthenium catalysis. Computational docking studies predict steric/electronic effects of substituents on target binding. Asymmetric synthesis techniques (e.g., chiral ligands) control stereochemistry at critical positions .

Q. How can synergistic effects with other therapeutic agents be evaluated in preclinical models?

  • Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays to quantify synergy, additivity, or antagonism. In vivo studies should employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules. Transcriptomics/proteomics identify pathway-level interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.